molecular formula C21H20O2 B8157328 2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol

2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol

Cat. No.: B8157328
M. Wt: 304.4 g/mol
InChI Key: AJWHXIZDXFNACO-UHFFFAOYSA-N
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Description

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that features a biphenyl structure with a benzyloxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzylic oxidation can yield benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol derivatives.

    Substitution: Substitution reactions can lead to various substituted biphenyl derivatives.

Scientific Research Applications

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol exerts its effects involves interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ethanol moiety can also enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)ethanol is unique due to its combination of a benzyloxy group, biphenyl structure, and ethanol moiety. This combination imparts specific chemical and physical properties that make it suitable for diverse applications in research and industry.

Properties

IUPAC Name

2-[2-(3-phenylmethoxyphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c22-14-13-18-9-4-5-12-21(18)19-10-6-11-20(15-19)23-16-17-7-2-1-3-8-17/h1-12,15,22H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHXIZDXFNACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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